molecular formula C10H17NO5 B13735057 1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide CAS No. 37797-42-5

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide

Cat. No.: B13735057
CAS No.: 37797-42-5
M. Wt: 231.25 g/mol
InChI Key: YHHYODPKMSAGLD-UHFFFAOYSA-N
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Description

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide is a complex organic compound with a unique structure that includes a furodioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide typically involves multiple steps. The key steps include the formation of the furodioxol ring system and the subsequent introduction of the methanimine oxide group. Common reagents used in these reactions include methanol, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share some structural similarities and may exhibit similar reactivity and applications.

    Methoxy-substituted furodioxol derivatives: Compounds with similar ring systems and methoxy groups.

Uniqueness

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

37797-42-5

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide

InChI

InChI=1S/C10H17NO5/c1-10(2)15-8-7(13-4)6(5-11(3)12)14-9(8)16-10/h5-9H,1-4H3

InChI Key

YHHYODPKMSAGLD-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C=[N+](C)[O-])OC)C

Origin of Product

United States

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